molecular formula C11H9N5OS2 B11176548 2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No.: B11176548
M. Wt: 291.4 g/mol
InChI Key: RKECUZWRSQVLMR-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is characterized by the presence of a benzothiazole moiety linked to a triazole ring via a sulfanyl group, making it a unique structure with diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors followed by amidation and sulfonation reactions. For instance, a Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst can be employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to meet production demands. Techniques such as microwave irradiation and one-pot multicomponent reactions are often utilized to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors. This binding inhibits the activity of these receptors, leading to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide stands out due to its unique combination of benzothiazole and triazole moieties, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H9N5OS2

Molecular Weight

291.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C11H9N5OS2/c17-10(15-16-6-12-13-7-16)5-18-11-14-8-3-1-2-4-9(8)19-11/h1-4,6-7H,5H2,(H,15,17)

InChI Key

RKECUZWRSQVLMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN3C=NN=C3

Origin of Product

United States

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